Higher Computed Lipophilicity (XLogP3-AA) Compared to the 4-Methyl and Unsubstituted Phenyl Analogs
The introduction of a 4-ethyl group on the aniline ring grants this compound higher lipophilicity than its direct analogs. This is a critical selection factor for optimizing membrane permeability or tuning the logD of final drug candidates. The computed XLogP3-AA for the target compound is 3.5, representing an increase of +0.5 log units over the 4-methyl analog and +1.0 log units over the unsubstituted phenyl analog [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Ethyl 2-cyano-3-(phenylamino)prop-2-enoate: 2.5; Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate: 3.0 |
| Quantified Difference | +0.5 to +1.0 log units |
| Conditions | Computed by the XLogP3 3.0 algorithm (PubChem release). These are predicted, not experimental, values. |
Why This Matters
This substantial increase in lipophilicity directly impacts the selection of this building block for lead compounds where higher logD is needed to improve passive membrane permeability without adding excessive payload to the scaffold.
- [1] PubChem. XLogP3-AA computed properties for ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate (CID 17368465), ethyl 2-cyano-3-(phenylamino)prop-2-enoate (CID 6365985), and ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate (CID 15505462). Accessed via pubchem.ncbi.nlm.nih.gov. View Source
